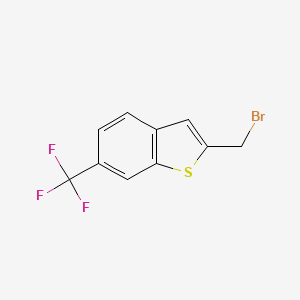

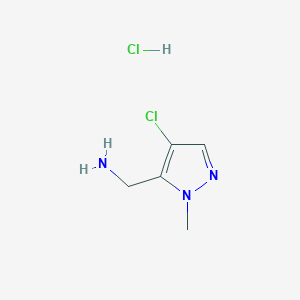

![molecular formula C14H16F3NO2S B2991275 1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane CAS No. 2194846-47-2](/img/structure/B2991275.png)

1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a sulfonyl functional group attached to a fluoromethylated phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the spirocyclic structure. The presence of fluorine atoms could significantly influence the compound’s chemical behavior, as fluorine is highly electronegative .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The sulfonyl and fluorine groups are likely to be reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could result in unique properties, as fluorine is highly electronegative and can form strong bonds with carbon .Scientific Research Applications

Electrophilic Fluorination of Aromatics

The development and use of fluorinated reagents for the site-selective electrophilic fluorination of aromatic compounds provide insights into potential applications of fluorinated compounds in organic synthesis. For instance, the use of N-fluoroammonium salts for electrophilic fluorination demonstrates the utility of fluorinated reagents in achieving site-selectivity in the modification of organic molecules, which could be relevant to the synthesis or functionalization of compounds like 1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane (Shamma et al., 1999).

Fluorine-containing Polymers for Fuel Cells

Research into fluorine-containing polymers, such as semi-interpenetrating polymer networks involving fluorine-containing polyimide, demonstrates the role of fluorinated compounds in enhancing the performance of materials for specific applications, like fuel cells. These studies underscore the importance of fluorinated materials in improving mechanical properties, thermal stability, and proton conductivity, hinting at the utility of fluorinated compounds in materials science (Jiang et al., 2014).

Atmospheric and Environmental Studies

Investigations into the atmospheric concentrations and environmental behavior of poly- and perfluoroalkyl substances (PFAS) provide context for understanding the persistence, distribution, and potential impact of fluorinated compounds, including those structurally similar to 1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane. These studies reveal the stability of fluorinated compounds and their global reach, which could be relevant for considering the environmental fate and applications of newly synthesized fluorinated molecules (Rauert et al., 2018).

Fluorination Reagents and Techniques

The development and application of various fluorination reagents and techniques highlight the significance of fluorine chemistry in organic synthesis and materials science. The exploration of reagents such as N-fluoropyridinium salts and their applications in organic synthesis underscore the versatility and importance of fluorine-containing compounds in creating novel materials and pharmaceuticals (Umemoto et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The study and application of fluorinated organic compounds is a rapidly growing field in chemistry due to their unique properties and potential uses in various industries, including pharmaceuticals and agrochemicals . This compound, with its complex structure and fluorine groups, could be of interest in these areas.

properties

IUPAC Name |

2,2-difluoro-6-(4-fluoro-3-methylphenyl)sulfonyl-6-azaspiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2S/c1-10-8-11(2-3-12(10)15)21(19,20)18-6-4-13(5-7-18)9-14(13,16)17/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPNPIJMEDQIFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)

![N-(3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2991206.png)

![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2991210.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2991211.png)